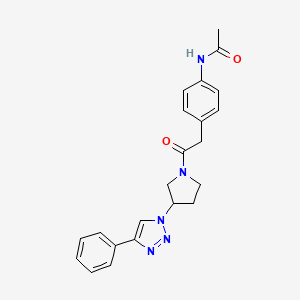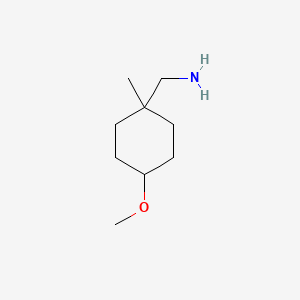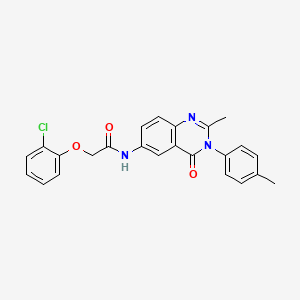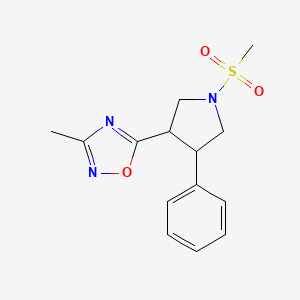
N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a phenyl group, a 1,2,3-triazole ring, a pyrrolidine ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired configuration and the available starting materials. Without more specific information, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might be hydrolyzed under acidic or basic conditions, and the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the acetamide could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by Mahyavanshi, Shukla, and Parmar (2017) investigated compounds structurally similar to N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)phenyl)acetamide, demonstrating their potential for antibacterial and antifungal activity. This suggests a possible application of the compound in developing antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).
Structure-Activity Studies
- Research by Blankson et al. (2013) on pyridyl polyoxazoles, which share structural similarities with the target compound, indicated their effectiveness in stabilizing G-quadruplex DNA and cytotoxic activity against tumor cell lines. This could imply potential applications in cancer research or therapeutics (Blankson et al., 2013).
Synthesis of Novel Compounds
- The synthesis of novel compounds related to the target chemical, as explored by Khan et al. (2010), may offer insights into the development of new chemicals for various scientific applications. Their work on unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines highlights the potential for creating new molecules with diverse properties (Khan et al., 2010).
Insecticidal Assessment
- A study by Fadda et al. (2017) synthesized and evaluated heterocycles incorporating a thiadiazole moiety, related to the target compound, for their insecticidal properties against the cotton leafworm. This indicates potential agricultural applications (Fadda et al., 2017).
Antimicrobial Activity and Quantum Calculations
- Fahim and Ismael (2019) conducted a study on sulphonamide derivatives similar to the target compound, assessing their antimicrobial activity and performing quantum calculations. This research could be significant in the context of drug design and pharmaceutical applications (Fahim & Ismael, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-16(28)23-19-9-7-17(8-10-19)13-22(29)26-12-11-20(14-26)27-15-21(24-25-27)18-5-3-2-4-6-18/h2-10,15,20H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGYBCYGTYTPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide](/img/structure/B2422892.png)

![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2422897.png)
![4-azepan-1-yl-N-(3-ethylphenyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2422898.png)
![4-bromo-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2422899.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2422901.png)
![4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2422902.png)
![1-(2,4-dimethoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2422903.png)



![Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2422907.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422908.png)